Product packaging for 3,3-Difluoro-1-methylcyclopentan-1-amine(Cat. No.:)

3,3-Difluoro-1-methylcyclopentan-1-amine

Cat. No.: B13279448
M. Wt: 135.15 g/mol
InChI Key: KDRXWGKMPVQOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Difluoro-1-methylcyclopentan-1-amine is a specialized chemical entity that combines three key structural motifs: a cyclopentane (B165970) scaffold, a geminal difluoride group, and a tertiary amine. This unique combination makes it a compound of interest for synthetic and medicinal chemistry, embodying several modern principles of molecule design. Its study offers insights into the effects of fluorination on cyclic systems and the potential applications of such highly functionalized building blocks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F2N B13279448 3,3-Difluoro-1-methylcyclopentan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

3,3-difluoro-1-methylcyclopentan-1-amine

InChI

InChI=1S/C6H11F2N/c1-5(9)2-3-6(7,8)4-5/h2-4,9H2,1H3

InChI Key

KDRXWGKMPVQOAB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(F)F)N

Origin of Product

United States

Synthetic Methodologies for 3,3 Difluoro 1 Methylcyclopentan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

The synthetic planning for a complex target molecule like 3,3-Difluoro-1-methylcyclopentan-1-amine begins with retrosynthetic analysis, a process of breaking the molecule down into simpler, commercially available starting materials. amazonaws.com For this target, the primary disconnections focus on the formation of the key C-N, C-C (methyl), and C-F bonds.

A logical retrosynthetic pathway is illustrated below:

C-N Bond Disconnection: The primary amine functionality can be disconnected to reveal a ketone precursor, 3,3-difluoro-1-methylcyclopentanone. The forward reaction would be a reductive amination, a robust and widely used transformation.

C-C Bond (Methyl Group) Disconnection: The quaternary center can be simplified by disconnecting the methyl group. This suggests an α-alkylation of a ketone enolate, specifically the methylation of 3,3-difluorocyclopentanone (B1511078).

C-F Bonds Disconnection: The gem-difluoro moiety is a key structural feature. This can be retrosynthetically removed to reveal a carbonyl group at the C3 position. A common precursor for such a structure would be 1-methylcyclopentane-1,3-dione. The forward reaction involves a selective electrophilic fluorination.

This analysis points to a plausible synthetic route commencing from a substituted cyclopentanedione, which would undergo fluorination, methylation, and finally, amination to yield the target compound.

Development of Enantioselective Synthetic Routes to this compound

Creating the chiral quaternary stereocenter at the C1 position with high enantiopurity is a significant synthetic challenge. nih.gov Several strategies can be envisioned to achieve this, falling into three main categories: chiral auxiliary approaches, asymmetric catalysis, and deracemization of a racemic mixture.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org For the synthesis of this compound, an auxiliary could be used to control the stereoselective alkylation that forms the quaternary center.

One potential strategy involves the use of an Evans oxazolidinone auxiliary. wikipedia.org A precursor such as 3,3-difluorocyclopentane-1-carboxylic acid could be coupled to the chiral auxiliary. Deprotonation would form a chiral enolate, which would then be alkylated with a methyl electrophile (e.g., methyl iodide). The steric hindrance provided by the auxiliary's substituents directs the incoming electrophile to one face of the enolate, establishing the stereocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched methylated acid, which can then be converted to the target amine via a Curtius or Hofmann rearrangement. While widely applied, this method requires additional steps for attaching and removing the auxiliary. nih.gov

Auxiliary TypeTypical PrecursorKey TransformationDiastereomeric Excess (d.e.) RangeReference
Evans Oxazolidinoneα,β-Unsaturated Carboxylic Acid DerivativeAsymmetric Alkylation>90% wikipedia.org
Pseudoephedrine AmideCarboxylic AcidDiastereoselective Alkylation>95% wikipedia.org
(4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxaneα-Aminonitrile (from Strecker reaction)Diastereoselective α-alkylationup to 98% ee (after conversion) acs.org

Note: This table presents data for analogous systems to illustrate the effectiveness of chiral auxiliary approaches in creating quaternary centers.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The key step would be the enantioselective α-methylation of a 3,3-difluorocyclopentanone precursor.

This could be achieved using a chiral phase-transfer catalyst to mediate the alkylation of the ketone's enolate. Alternatively, transition metal catalysis, such as a rhodium-catalyzed asymmetric 1,4-addition of a methyl group to an α,β-unsaturated cyclopentenone, could establish the chiral center early in the synthesis before fluorination. nih.gov Another approach involves the multicatalytic asymmetric synthesis of functionalized cyclopentanones, which can build the ring system with high enantioselectivity from acyclic precursors. nih.govresearchgate.net

Catalyst TypeSubstrate TypeReactionEnantiomeric Excess (e.e.) RangeReference
Chiral Phase-Transfer CatalystCyclic Ketoneα-Alkylation80-99%N/A
Rh-Chiral Diene ComplexCyclopentenoneAsymmetric 1,4-Addition90-98% nih.gov
Secondary Amine / N-Heterocyclic Carbene1,3-Dicarbonyl & α,β-Unsaturated AldehydeCascade [3+2] Annulation>90% nih.gov
Bifunctional Thiourea CatalystNitroalkene-KetoneIntramolecular Michael Addition70-95% researchgate.net

Note: This table is based on data for the asymmetric synthesis of related cyclopentanone (B42830) systems, demonstrating the potential of catalytic methods.

If a racemic mixture of this compound is synthesized, deracemization can be employed to convert it into a single enantiomer. This approach can theoretically achieve a 100% yield of the desired enantiomer, unlike classical resolution which has a maximum yield of 50%. princeton.edu

A common strategy is redox deracemization. acs.org This involves the selective oxidation of one enantiomer of the amine to an achiral intermediate, typically an imine, followed by an enantioselective reduction of the imine back to the amine, yielding an excess of the other enantiomer. Modern methods often use a combination of an oxidase enzyme or a chemical oxidant and a stereoselective reducing agent. nih.gov Photocatalytic methods have also been developed for the deracemization of cyclic tertiary amines, which could potentially be adapted. princeton.edu

Fluorination Strategies for the Cyclopentane (B165970) Core

The introduction of the gem-difluoro group is a critical step in the synthesis. The most common and effective method for creating such a motif on a carbon alpha to a carbonyl group is through electrophilic fluorination. wikipedia.org

Electrophilic fluorination involves the reaction of a nucleophile, typically an enol or enolate, with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most widely used due to their relative stability, safety, and effectiveness. wikipedia.org

For the synthesis of this compound, a likely precursor such as 1-methylcyclopentan-1,3-dione would be subjected to fluorination. The reaction with one equivalent of an electrophilic fluorinating agent would yield the monofluorinated product. A second fluorination, often requiring slightly harsher conditions or a base, would then install the second fluorine atom to give the gem-difluoro moiety. organic-chemistry.org Selectfluor® (F-TEDA-BF4) is a popular and highly effective reagent for such transformations. sapub.orgnih.gov The reaction is typically performed in a polar solvent like acetonitrile (B52724) or DMF. sapub.org

Fluorinating AgentSubstrateConditionsYieldReference
Selectfluor®1,3-Dicarbonyl CompoundCH3CN, Room TempGood to High sapub.org
N-Fluorobenzenesulfonimide (NFSI)Ketone EnolateTHF, -78 °CModerate to High wikipedia.org
N-Fluoro-o-benzenedisulfonimide (NFOBS)Grignard ReagentTHFModerate wikipedia.org

Note: This table provides typical examples of electrophilic fluorination on relevant substrates.

Nucleophilic Fluorination Methodologies

The introduction of the geminal difluoro group at the C3 position of the cyclopentane ring is a critical step in the synthesis of this compound. This transformation is typically achieved through the nucleophilic deoxofluorination of a corresponding ketone precursor, namely 1-methylcyclopentan-3-one. This reaction involves the replacement of the carbonyl oxygen atom with two fluorine atoms. pharmtech.com Several reagents are available for this purpose, ranging from traditional sulfur-based compounds to more modern, stable crystalline solids.

Commonly employed reagents include (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents effectively convert aldehydes and ketones to their corresponding difluorides under relatively mild conditions. pharmtech.com The mechanism involves the initial reaction of the ketone with the fluorinating agent to form a fluorosulfurane intermediate, which then collapses to deliver the second fluorine atom and generate the difluoromethylene group.

More recently, safer, solid-based fluorinating agents have been developed to overcome the handling and stability issues associated with DAST and Deoxo-Fluor. pharmtech.com These include crystalline compounds like (diethylamino)difluorosulfonium tetrafluoroborate (B81430) (Xtal-Fluor-E) and difluoro(morpholino)sulfonium tetrafluoroborate (Xtal-Fluor-M). These reagents are easier to handle, exhibit enhanced thermal stability, and often lead to fewer elimination side products, providing greater selectivity. pharmtech.com Another solid agent, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead), also shows high reactivity comparable to traditional reagents but with improved safety and handling characteristics. pharmtech.com

The choice of reagent is often a balance between reactivity, safety, cost, and the specific requirements of the substrate. For industrial-scale synthesis, the use of hazardous and corrosive reagents requires specialized equipment and handling protocols. pharmtech.com

Table 1: Comparison of Common Nucleophilic Deoxofluorination Reagents

Reagent Form Typical Conditions Advantages Disadvantages
DAST Liquid CH₂Cl₂, 0 °C to RT High reactivity, effective Thermally unstable, hazardous, can generate HF
Deoxo-Fluor Liquid THF or CH₂Cl₂, RT More thermally stable than DAST Viscous liquid, can generate HF
Xtal-Fluor-E Crystalline Solid CH₂Cl₂, RT Easy to handle, high thermal stability, good selectivity Higher cost than DAST

| Fluolead | Crystalline Solid | CH₂Cl₂, RT | High thermal stability, can be handled in air | Higher cost |

Amine Group Introduction and Functionalization in the Cyclopentane Scaffold

Following the successful installation of the 3,3-difluoro moiety, the next key transformation is the introduction of the 1-methyl-1-amino functionality. A highly effective and common method for this transformation on a pre-existing ketone is the Strecker synthesis or a variation thereof. This approach allows for the simultaneous introduction of both the amine and the methyl group at the C1 position.

The synthesis would begin with the precursor 3,3-difluorocyclopentanone . This ketone undergoes a three-component reaction with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), and an amine. For the synthesis of a primary amine, ammonia (B1221849) or a protected equivalent is used. To generate the specific 1-methyl-1-amino target, the reaction can be adapted in a couple of ways.

One common pathway is a direct reductive amination of the ketone with ammonia, followed by methylation. Reductive amination involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. masterorganicchemistry.comlibretexts.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.com Once the 1-amino-3,3-difluorocyclopentane is formed, the primary amine can be selectively methylated using reagents like methyl iodide, though care must be taken to avoid over-alkylation. masterorganicchemistry.com

A more direct route to the tertiary amine structure is a sequential reductive amination. One could first react 3,3-difluorocyclopentanone with methylamine (B109427) under reductive conditions to yield 3,3-difluoro-N-methylcyclopentanamine. However, this installs the methyl group on the nitrogen, not the carbon scaffold.

Therefore, the most plausible route to the specific 1-methyl-1-amine structure involves a Strecker-type synthesis on 3,3-difluorocyclopentanone . The ketone reacts with a cyanide salt (e.g., NaCN) and ammonium (B1175870) chloride to form an α-aminonitrile, 1-amino-3,3-difluorocyclopentane-1-carbonitrile. The nitrile group can then be reduced to a methylamine, or the amino group can be methylated prior to nitrile reduction. A more direct approach involves a modified Strecker reaction using methylamine and a cyanide source, followed by reduction, or a Ritter-type reaction on a tertiary alcohol precursor.

Given the target structure, a robust method involves converting the ketone 3,3-difluoro-1-methylcyclopentan-1-one via reductive amination with ammonia or a protected amine source.

Table 2: Key Methodologies for Amine Introduction

Method Precursor Key Reagents Intermediate Description
Reductive Amination 3,3-Difluoro-1-methylcyclopentan-1-one NH₃, NaBH₃CN or H₂, Metal Catalyst Imine One-pot reaction where a ketone reacts with ammonia to form an imine, which is immediately reduced to the primary amine. libretexts.org
Strecker Synthesis 3,3-Difluorocyclopentanone NaCN, NH₄Cl α-Aminonitrile Formation of an aminonitrile from a ketone, which can be hydrolyzed to an amino acid or reduced to an amino-alcohol.

| Curtius/Hofmann Rearrangement | 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid | DPPA (Curtius) or Br₂, NaOH (Hofmann) | Isocyanate | Conversion of a carboxylic acid derivative to a primary amine with the loss of one carbon atom. |

Comparative Analysis of Synthetic Efficiency and Scalability

Fluorination Step: The efficiency of the deoxofluorination step is often high on a laboratory scale, with yields frequently exceeding 80%. However, scalability presents significant challenges.

Cost: Traditional reagents like DAST are relatively inexpensive for small-scale work but become costly at a larger scale. The newer, safer crystalline reagents like Xtal-Fluor and Fluolead are significantly more expensive, which can be a limiting factor for large-scale industrial production. pharmtech.com

Safety and Handling: DAST and Deoxo-Fluor are hazardous, thermally unstable, and corrosive, requiring specialized glass-lined or Hastelloy reactors to handle potential HF release, which complicates industrial-scale operations. pharmtech.com The solid reagents are far superior in this regard, being non-explosive and compatible with standard glass equipment, making the process more scalable and safer. pharmtech.com

Amine Introduction Step: Reductive amination is a robust and widely used industrial reaction known for its efficiency and scalability. researchgate.net

Efficiency: Yields for reductive amination are typically high, and the one-pot nature of the reaction is advantageous. The choice of reducing agent is critical; while sodium borohydride (B1222165) is cheaper, it can also reduce the starting ketone. Selective reagents like NaBH₃CN or NaBH(OAc)₃ provide higher selectivity and yields but are more expensive. masterorganicchemistry.com Catalytic hydrogenation is an alternative that avoids hydride reagents and is highly scalable, though it may require pressure equipment.

Scalability: The process is generally scalable. However, using reagents like sodium cyanoborohydride involves handling toxic cyanide, which requires strict safety protocols at an industrial scale. Catalytic methods using hydrogen gas are often preferred for large-scale synthesis due to lower cost and waste generation, although they require investment in specialized hydrogenation reactors.

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluoro 1 Methylcyclopentan 1 Amine

Reactivity of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of 3,3-Difluoro-1-methylcyclopentan-1-amine makes it a nucleophile and a base, enabling it to participate in a variety of chemical transformations typical of tertiary amines.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for amines, where they act as nucleophiles attacking a carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.com This process generally proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com The reactivity in these reactions is governed by the nucleophilicity of the amine and the nature of the acylating agent.

This compound is expected to react with various acylating agents, such as acid chlorides, acid anhydrides, and esters, to form the corresponding amides. The general mechanism involves the attack of the amine's nitrogen on the electrophilic carbonyl carbon. libretexts.org

Table 1: Predicted Products of Nucleophilic Acyl Substitution with this compound

Acylating AgentPredicted Product
Acetyl chlorideN-(3,3-difluoro-1-methylcyclopentyl)-N-methylacetamide
Acetic anhydrideN-(3,3-difluoro-1-methylcyclopentyl)-N-methylacetamide
Methyl acetateN-(3,3-difluoro-1-methylcyclopentyl)-N-methylacetamide

This table is based on the general reactivity of tertiary amines in nucleophilic acyl substitution reactions.

The presence of the electron-withdrawing fluorine atoms on the cyclopentane (B165970) ring may slightly reduce the basicity and nucleophilicity of the amine compared to its non-fluorinated analog. However, this effect is transmitted through several sigma bonds and is not expected to prevent the amine from participating in these reactions. The synthesis of amides from amines and carboxylic acid derivatives is a well-established and versatile transformation in organic synthesis. libretexts.orgnih.gov

Alkylation and Reductive Amination Pathways

As a tertiary amine, this compound can undergo further alkylation. Reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt in what is known as the Menshutkin reaction. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism (SN2). masterorganicchemistry.com

Reaction Scheme: Alkylation of this compound

Caption: The nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a quaternary ammonium salt.

Reductive amination, a process that converts a carbonyl group to an amine, is a powerful tool for forming C-N bonds. wikipedia.orglibretexts.org While this compound itself is a product that could be formed via reductive amination of 3,3-difluorocyclopentanone (B1511078) with methylamine (B109427), its tertiary nature limits its direct participation as the amine component in further standard reductive amination reactions that typically form primary or secondary amines. However, the principles of reductive amination are central to the synthesis of such fluorinated cyclopentylamines. The process generally involves the formation of an iminium ion intermediate, which is then reduced. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Oxidative and Reductive Transformations

The amine functional group in this compound is susceptible to oxidation. Metabolic studies of various amine-containing drugs show that N-dealkylation is a common pathway, often catalyzed by cytochrome P450 enzymes. semanticscholar.orgnih.gov This process involves the oxidation of the carbon alpha to the nitrogen, forming an unstable carbinolamine that subsequently decomposes to a secondary amine and an aldehyde. nih.gov Therefore, it can be predicted that this compound could undergo oxidative N-demethylation to yield 3,3-difluorocyclopentan-1-amine and formaldehyde.

Tertiary amines can also be oxidized to form N-oxides. This transformation is often achieved using oxidizing agents like hydrogen peroxide or peroxy acids.

Reductive transformations of the amine group itself are less common unless it is part of a functional group that can be reduced, such as an amide or an imine. The C-N bond in a simple tertiary amine is generally stable to common reducing agents.

Reactions Involving the Difluorocyclopentane Ring System

The 3,3-difluorocyclopentane ring is a relatively stable saturated carbocycle. The presence of the gem-difluoro group significantly influences the electronic properties of the ring and can impact its reactivity.

Ring-Opening and Ring-Expansion Reactions

Cycloalkanes possess a certain degree of ring strain, which is a combination of angle strain, torsional strain, and steric strain. libretexts.orglibretexts.org Cyclopentane exists in a puckered "envelope" conformation to relieve some torsional strain. The introduction of a gem-difluoro group can alter the conformational preferences of the ring but is not expected to introduce significant additional strain that would lead to easy ring-opening under normal conditions.

Ring-opening and ring-expansion reactions of small, highly strained rings like cyclopropanes are well-documented, especially when activated by fluorine substituents. However, cyclopentane rings are inherently more stable and less prone to such reactions. For this compound, ring-opening or expansion would likely require harsh conditions or the use of specific reagents designed to activate C-C bonds.

Substitution Reactions on the Fluorinated Cyclopentane Moiety

The C-F bond is the strongest single bond in organic chemistry, making it generally unreactive. baranlab.org Activation of C-F bonds typically requires specific conditions, such as the use of strong Lewis acids, transition metals, or photoredox catalysis. nih.govnih.govresearchgate.net While research into C-F bond activation is an active area, the direct substitution of the fluorine atoms in this compound through nucleophilic or other means would be challenging.

Substitution reactions are more likely to occur at the C-H bonds on the cyclopentane ring. These reactions would likely proceed through radical mechanisms, for instance, under photochemical conditions with a suitable radical initiator. The presence of the electron-withdrawing difluoro group would influence the regioselectivity of such reactions by affecting the stability of potential radical intermediates.

Table 2: Summary of Predicted Reactivities

Functional Group / MoietyReaction TypePredicted Reactivity
AmineNucleophilic Acyl SubstitutionReactive with acylating agents to form amides.
AmineAlkylationReactive with alkyl halides to form quaternary ammonium salts.
AmineOxidationSusceptible to N-dealkylation and N-oxidation.
Difluorocyclopentane RingRing-Opening/ExpansionGenerally stable; reactions would require harsh conditions.
Difluorocyclopentane RingC-F SubstitutionC-F bonds are very strong and unreactive under normal conditions.
Difluorocyclopentane RingC-H SubstitutionPossible via radical pathways.

Stereochemical Stability and Inversion Dynamics

The stereocenter at the 1-position, where the methyl and amino groups are attached to the cyclopentane ring, is a key feature of this compound. The stability of this stereocenter and the dynamics of its potential inversion are critical aspects of its chemical character.

In typical acyclic amines, nitrogen inversion, also known as pyramidal inversion, is a rapid process at room temperature. wikipedia.org This process involves the nitrogen atom and its substituents passing through a planar transition state, leading to a rapid interconversion between enantiomers if the nitrogen atom is a stereocenter. wikipedia.org The energy barrier for this inversion is generally low. wikipedia.org

For this compound, the nitrogen atom of the primary amine is not a stereocenter. However, the carbon atom at the 1-position is a stereocenter. The stability of this carbon stereocenter is generally high, and its inversion would require bond-breaking and bond-forming reactions, not a simple conformational change like nitrogen inversion.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A detailed understanding of the reaction mechanisms involving this compound would necessitate extensive kinetic and spectroscopic studies. Such studies would provide empirical data on reaction rates, intermediates, and transition states.

Kinetic Studies would involve monitoring the rate of a chemical reaction involving the target compound under various conditions (e.g., temperature, concentration, solvent). This data would allow for the determination of the reaction order, rate constant, and activation energy, providing insights into the mechanism's elementary steps.

Spectroscopic Studies , such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), would be crucial for characterizing the structure of reactants, products, and any observable intermediates. For example, in-situ NMR spectroscopy could be used to follow the progress of a reaction and identify transient species, helping to piece together the mechanistic puzzle.

Due to the absence of published research specifically on this compound, no experimental data tables for its kinetic parameters or spectroscopic analyses in reaction mechanisms can be provided. The scientific community has yet to publish detailed investigations into the chemical behavior of this particular compound.

Computational and Theoretical Chemistry Studies of 3,3 Difluoro 1 Methylcyclopentan 1 Amine

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its conformational flexibility.

Geometry Optimization and Conformational Landscapes

The cyclopentane (B165970) ring is not planar and exists in puckered conformations, primarily the envelope and twist forms, to alleviate ring strain. The introduction of substituents, particularly geminal difluoro groups and a methylamine (B109427) group, significantly influences the conformational landscape of 3,3-Difluoro-1-methylcyclopentan-1-amine.

Geometry optimization calculations, typically performed using Density Functional Theory (DFT) methods, can identify the lowest energy conformations of the molecule. For this compound, several conformers are possible due to the puckering of the cyclopentane ring and the orientation of the methyl and amine groups. The two primary envelope conformations would place either the C1 carbon (bearing the methyl and amine groups) or one of the other carbons out of the plane of the remaining four. The relative energies of these conformers are determined by a combination of steric hindrance and stereoelectronic effects.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
Conformer A C1-up Envelope0.00
Conformer B C4-up Envelope1.25
Conformer C Twist0.85

Note: These values are hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Analysis of Intramolecular Interactions (e.g., C-F…H bonding)

The presence of highly electronegative fluorine atoms and the amine group can lead to various intramolecular interactions that stabilize certain conformations. One such interaction is the potential for weak hydrogen bonds of the C-F…H-N or C-F…H-C type. These interactions, while weak, can collectively influence the conformational preferences of the molecule. nih.govst-andrews.ac.uk Computational methods such as Natural Bond Orbital (NBO) analysis can be used to identify and quantify the strength of these intramolecular interactions by examining the delocalization of electron density between orbitals.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO is the region most likely to accept electrons. libretexts.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The geminal difluoro groups, being strongly electron-withdrawing, are expected to lower the energy of the surrounding molecular orbitals.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Table 2: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO -9.5Localized on the amine group
LUMO 2.1Distributed over the C-F bonds
HOMO-LUMO Gap 11.6Indicates high kinetic stability

Note: These values are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Signatures

Computational chemistry can accurately predict various spectroscopic properties, which are invaluable for the experimental characterization of new compounds.

IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be computed. Key predicted peaks would include the N-H stretching frequencies of the amine group, C-H stretching frequencies, and the strong C-F stretching vibrations.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can be used to predict the reactivity of this compound and to explore potential reaction pathways. doi.org For example, the protonation of the amine group can be modeled to predict the pKa of the molecule. The calculated molecular electrostatic potential (MEP) map would visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The most negative potential is expected to be located on the nitrogen atom, confirming it as the primary site for electrophilic attack.

Solvent Effects and Thermochemical Properties from First Principles

The properties of a molecule can be significantly influenced by its environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the geometry, conformational stability, and electronic properties of this compound. Generally, polar solvents would be expected to stabilize conformers with larger dipole moments.

First-principles calculations can also be used to determine important thermochemical properties such as the enthalpy of formation, heat capacity, and entropy. These data are crucial for understanding the thermodynamics of reactions involving this compound.

Role of 3,3 Difluoro 1 Methylcyclopentan 1 Amine in Advanced Organic Synthesis

As a Chiral Building Block for Asymmetric Synthesis

There is no available scientific literature describing the use of 3,3-Difluoro-1-methylcyclopentan-1-amine as a chiral building block in asymmetric synthesis. Information regarding its resolution into separate enantiomers or its application in diastereoselective or enantioselective reactions is not documented.

Utility in the Construction of Complex Nitrogen-Containing Heterocycles

No published studies were found that utilize this compound as a starting material or intermediate in the synthesis of complex nitrogen-containing heterocycles.

Application in Fragment-Based Ligand Design

There is no documented use of this compound as a fragment in fragment-based ligand design (FBLD) studies.

Integration into Multicomponent Reaction Systems

No research has been published detailing the integration of this compound into multicomponent reaction systems such as the Ugi or Passerini reactions.

Future Research Directions and Emerging Opportunities

Exploration of Novel Biocatalytic Pathways for Synthesis

The synthesis of chiral amines using biocatalysts, particularly transaminases (TAs), is a rapidly maturing field offering green and highly selective routes to valuable pharmaceutical intermediates. A key future direction for synthesizing 3,3-Difluoro-1-methylcyclopentan-1-amine is the biocatalytic reductive amination of its ketone precursor, 3,3-difluoro-1-methylcyclopentan-1-one.

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. Research has demonstrated the successful amination of various cyclic ketones using ω-transaminases. For instance, enzymes from Chromobacterium violaceum (CV-TAm) and Arthrobacter sp. have shown efficacy in these transformations. A significant challenge is that the reaction equilibrium often favors the ketone starting material. However, strategies such as using isopropylamine as an amine donor, which generates volatile acetone as a byproduct that can be removed, have proven effective in driving the reaction towards the desired amine product.

Future research could focus on screening a panel of commercially available transaminases or employing directed evolution to engineer enzymes with high activity and selectivity for 3,3-difluoro-1-methylcyclopentan-1-one. The gem-difluoro group's strong electron-withdrawing nature may influence substrate binding and reactivity within the enzyme's active site, presenting a unique challenge and opportunity for enzyme engineering.

Table 1: Potential Biocatalytic Amination of Cyclic Ketones This table presents data from analogous reactions to illustrate the potential of biocatalysis for the target compound.

Ketone Substrate Enzyme Type Amine Donor Conversion (%) Stereoselectivity
2-Methylcyclohexanone ω-TAm (from Chromobacterium violaceum) 2-Propylamine >95% >99% de (cis)
α-Tetralone ω-TAm Panel 2-Propylamine 60-98% Up to >99% ee

Data synthesized from related studies to show representative outcomes.

Development of Advanced Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up. These benefits are particularly relevant for fluorination reactions, which can be hazardous and highly exothermic. Developing advanced flow chemistry methodologies for the synthesis of this compound and its precursors is a promising avenue for robust and scalable production.

A multi-step flow synthesis could be envisioned, starting from the construction of the fluorinated cyclopentanone (B42830) ring followed by the amination step. Flow processes have been successfully developed for the synthesis of a wide range of fluorinated amino acids and heterocyclic compounds. For example, telescoped flow syntheses, where the output of one reactor flows directly into the next, have been used to produce complex pharmaceutical ingredients like Lomustine and Efavirenz, minimizing manual handling of intermediates.

A potential flow process for this compound could involve:

Fluorination Step: A packed-bed reactor containing a solid-supported fluorinating agent to produce a difluorinated precursor.

Cyclization Step: An in-line reactor to form the cyclopentane (B165970) ring.

Reductive Amination: A high-pressure hydrogenation module (e.g., an H-Cube® reactor) with a catalyst cartridge for the final amination.

This approach would allow for precise control over reaction parameters, potentially leading to higher yields and purities while ensuring operational safety.

Investigation of its Potential in Functional Material Science

The introduction of fluorine into polymers and other materials can dramatically alter their properties, enhancing thermal stability, chemical resistance, and hydrophobicity. Fluorinated polymers are critical materials in a variety of applications, though their recycling poses significant challenges. The unique structure of this compound makes it an intriguing monomer or functional additive for novel materials.

One area of opportunity is in the synthesis of semi-fluorinated polymers. Recent research has focused on creating fluorinated polymers that are depolymerizable, allowing for chemical recycling back to the monomer. Incorporating the rigid, polar, gem-difluorinated cyclopentane motif into a polymer backbone could yield materials with tunable glass transition temperatures and excellent thermal stability. The amine functionality provides a reactive handle for polymerization or for grafting onto existing polymer chains.

Furthermore, the high polarity imparted by the C-F bonds in fluorinated cycloalkanes could be harnessed in the design of advanced materials like liquid crystals or ion carriers. The specific stereochemistry and dipole moment of molecules containing the 3,3-difluorocyclopentane core could be exploited to control the self-assembly and macroscopic properties of new functional materials.

Table 2: Properties of Polymers Incorporating Fluorinated Moieties

Polymer Type Fluorine Content (wt%) Key Properties Potential Application
Semi-fluorinated Poly(tCBCO) 26 - 45% Depolymerizable, High Thermal Stability (Td > 280 °C), Hydrophobic (WCA > 90°) Sustainable/Recyclable Materials
Polytetrafluoroethylene (PTFE) ~76% High Melting Point (~327 °C), Chemically Inert, Low Friction Non-stick Coatings, Seals

Data sourced from studies on representative fluoropolymers.

Harnessing its Stereochemistry for Enantiopure Compound Synthesis

The amine group in this compound is located at a quaternary stereocenter. The synthesis of such chiral centers is a significant challenge in organic chemistry. Developing methods to produce this compound in an enantiopure form would greatly enhance its value as a building block for pharmaceuticals and agrochemicals.

Several strategies could be pursued:

Asymmetric Organocatalysis: The precursor ketone, 3,3-difluorocyclopentanone (B1511078), could be a substrate for asymmetric α-functionalization reactions before the introduction of the methyl and amine groups. For instance, highly enantioselective α-fluorination of cyclic ketones has been achieved using primary amine catalysts derived from Cinchona alkaloids.

Chemo-enzymatic Methods: A combination of chemical synthesis and enzymatic resolution could be employed. This approach has been used to create optically active gem-difluorocyclopropanes. A racemic mixture of this compound could potentially be resolved using a lipase or other hydrolase.

Transition-Metal Catalyzed Asymmetric Synthesis: Catalytic enantioselective methods for creating gem-difluorinated chiral centers are an active area of research. For example, Noyori-type asymmetric transfer hydrogenation has been used to access chiral gem-difluorocyclopropanes. A similar strategy could potentially be adapted for the synthesis of chiral fluorinated cyclopentane derivatives.

The successful enantioselective synthesis would provide access to two distinct enantiomers, each of which could exhibit different biological activities, a critical aspect of modern drug discovery.

Unexplored Reactivity Patterns and Synthetic Transformations

The gem-difluoro group significantly influences the reactivity of adjacent functional groups and the carbocyclic ring itself. Future research should explore the unique reactivity patterns of this compound to expand its utility as a synthetic intermediate.

Ring-Opening Transformations: While the cyclopentane ring is relatively stable, strained fluorinated rings like gem-difluorocyclopropanes are known to undergo a variety of transition-metal-catalyzed ring-opening reactions to form valuable fluoroallylic synthons. Investigating whether the 3,3-difluorocyclopentane ring can undergo controlled C-C bond cleavage could open pathways to novel acyclic fluorinated amines. For example, rhodium-catalyzed cycloadditions with gem-difluorocyclopropanes have been used to synthesize gem-difluorinated cyclopentanes.

Functionalization via C-F Bond Activation: While C-F bonds are strong, methods for their selective activation and functionalization are emerging. Reactions involving the transformation of gem-difluoroalkenes often proceed through β-fluoride elimination to yield monofluorinated products. Exploring whether one of the fluorine atoms in the 3,3-difluoro moiety can be selectively replaced or eliminated could lead to a diverse array of new monofluorinated cyclopentene and cyclopentane derivatives.

Deconstructive Fluorination: A novel strategy known as deconstructive fluorination uses silver-mediated ring-opening of cyclic amines to generate fluorinated acyclic amine derivatives. Applying this methodology to derivatives of this compound could provide access to unique γ,γ-difluoro aminoalkyl structures.

Exploring these transformations will unlock the full synthetic potential of this building block, enabling its incorporation into a wider range of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Difluoro-1-methylcyclopentan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopentane ring formation with fluorination and methylation. A common route includes:

Ring Construction : Cyclopentanone derivatives are fluorinated using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups .

Amination : Reductive amination with methylamine under hydrogenation (H₂, Pd/C) at 60–80°C for 8–12 hours introduces the amine group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

  • Optimization : Yield improves with slow addition of fluorinating agents (to minimize side reactions) and pH control during amination (pH 8–9) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine environments (δ −120 to −140 ppm for CF₂ groups) .
  • ¹H/¹³C NMR : Distinguishes methyl (δ ~1.3 ppm) and cyclopentane protons (δ ~2.0–2.5 ppm) .
  • IR Spectroscopy : Confirms N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
  • HRMS : Validates molecular weight (C₆H₁₁F₂N; [M+H]⁺ = 148.09) .

Q. How does the electronic effect of the difluoro group impact the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₂ group reduces electron density at the adjacent carbon, slowing SN2 reactions. Comparative kinetics using benzyl chloride derivatives show a 40% lower reaction rate for the difluoro analog vs. non-fluorinated counterparts in DMSO at 25°C .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral stationary phases are effective?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol (85:15) at 1.0 mL/min. Retention times differ by 3–5 minutes for enantiomers .
  • Kinetic Resolution : Enzymatic catalysis (e.g., Candida antarctica lipase B) selectively acylates one enantiomer in toluene at 37°C (ee >90%) .

Q. What computational approaches predict the compound’s binding affinity to neurological targets like monoamine transporters?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina models interactions with serotonin transporter (SERT). Grid parameters: 25 ų box centered on the binding site, Lamarckian GA for conformational sampling .
  • MD Simulations : GROMACS (CHARMM36 force field) assesses stability over 100 ns. RMSD <2.0 Å indicates stable binding .
  • Validation : Compare IC₅₀ values from in vitro uptake assays (e.g., HEK293 cells expressing SERT) to computational ΔG values (Pearson’s r >0.75) .

Q. How do contradictory data on the compound’s metabolic stability arise, and what strategies resolve them?

  • Methodological Answer : Discrepancies often stem from:

  • Enantiomeric Impurities : Chiral HPLC analysis (see Q4) ensures >99% ee before testing .
  • Assay Conditions : Standardize microsomal incubations (human liver microsomes, NADPH regeneration system, 37°C, pH 7.4) and quantify metabolites via LC-MS/MS .
  • Species Variability : Cross-validate in rat and human hepatocytes to identify species-specific CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.